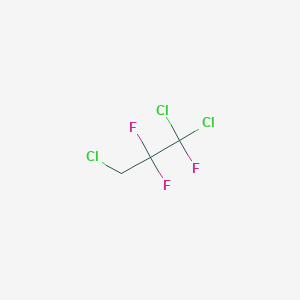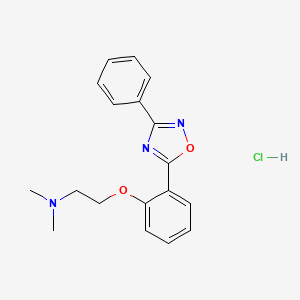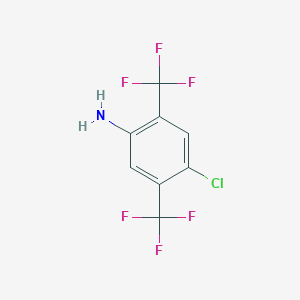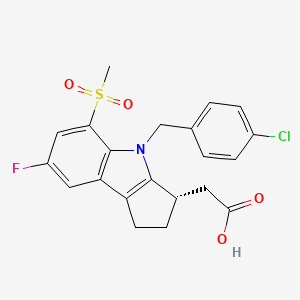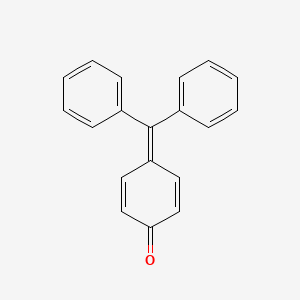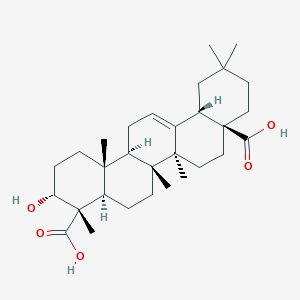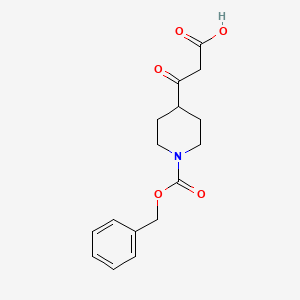
3-Oxo-3-(1-phenylmethoxycarbonyl-4-piperidinyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Carboxy-acetyl)-piperidine-1-carboxylicacidbenzylester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with carboxy-acetyl and carboxylic acid benzyl ester groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carboxy-acetyl)-piperidine-1-carboxylicacidbenzylester typically involves multi-step organic reactions. One common method includes the reaction of piperidine with carboxy-acetyl chloride under controlled conditions to form the intermediate 4-(2-Carboxy-acetyl)-piperidine. This intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial reactors and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-(2-Carboxy-acetyl)-piperidine-1-carboxylicacidbenzylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or carboxylic acid groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
科学的研究の応用
4-(2-Carboxy-acetyl)-piperidine-1-carboxylicacidbenzylester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 4-(2-Carboxy-acetyl)-piperidine-1-carboxylicacidbenzylester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-(2-Carboxyethyl)benzoic acid
- 4-(2-Carboxyvinyl)benzoic acid
- 2-(2-Carboxy-4-methylthiazol-5-yl)ethyl phosphate
Uniqueness
4-(2-Carboxy-acetyl)-piperidine-1-carboxylicacidbenzylester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in medicine and industry .
特性
分子式 |
C16H19NO5 |
|---|---|
分子量 |
305.32 g/mol |
IUPAC名 |
3-oxo-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C16H19NO5/c18-14(10-15(19)20)13-6-8-17(9-7-13)16(21)22-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,19,20) |
InChIキー |
IVAKKUBLLKADKJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Spiro[4.5]dec-7-ene](/img/structure/B14751434.png)
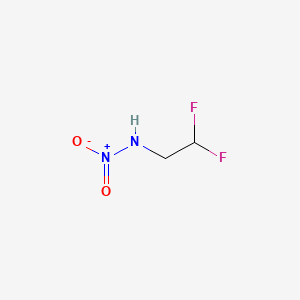
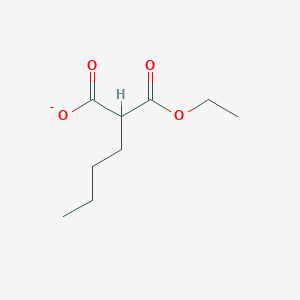

![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)
